molecular formula C12H15NO2 B15272201 4-Phenylpiperidine-3-carboxylic acid

4-Phenylpiperidine-3-carboxylic acid

Cat. No.: B15272201
M. Wt: 205.25 g/mol
InChI Key: WZJHHUNNKMJOBR-UHFFFAOYSA-N
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Description

4-Phenylpiperidine-3-carboxylic acid (CAS 858430-43-0) is a chiral piperidine derivative of interest in medicinal chemistry and pharmaceutical research. Piperidine rings are privileged structures in drug discovery, often serving as key scaffolds in bioactive molecules . This compound is supplied as a high-purity solid for research and development applications. Piperidine-based compounds are frequently investigated for their potential to interact with various biological targets. Related 4-phenylpiperidine analogs have been utilized in synthetic routes to develop potent inhibitors, such as those targeting phosphodiesterase type 5 (PDE5), an enzyme crucial in the cGMP signaling pathway for vascular smooth muscle relaxation . The integration of such chiral piperidine building blocks can be critical for the synthesis of novel molecules with potential pharmacological activity. The carboxylic acid functional group provides a versatile handle for further synthetic modification, allowing researchers to create amides, esters, and other derivatives for structure-activity relationship (SAR) studies. This product is intended for research purposes in a controlled laboratory environment. It is not for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

4-phenylpiperidine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2/c14-12(15)11-8-13-7-6-10(11)9-4-2-1-3-5-9/h1-5,10-11,13H,6-8H2,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZJHHUNNKMJOBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC(C1C2=CC=CC=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Phenylpiperidine-3-carboxylic acid typically involves the cyclization of appropriate precursors. One common method includes the enantioselective multistage synthesis, which involves key steps such as azide reductive cyclization of aldehyde intermediates . This method allows for the formation of the piperidine ring with the desired substituents.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps like hydrogenation, cyclization, and functional group modifications to achieve the final product .

Chemical Reactions Analysis

Types of Reactions: 4-Phenylpiperidine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can reduce double bonds or other functional groups.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like halogens or nucleophiles under appropriate conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes .

Scientific Research Applications

4-Phenylpiperidine-3-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Phenylpiperidine-3-carboxylic acid involves its interaction with specific molecular targets. It may act on enzymes or receptors, leading to changes in cellular pathways. For example, it can inhibit certain enzymes or modulate receptor activity, resulting in therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Stereochemical Considerations

4-Methylpiperidine-3-carboxylic Acid (CAS 116140-15-9)
  • Structure : Replaces the phenyl group with a methyl group.
  • The methyl group may also decrease steric hindrance, favoring interactions with compact binding pockets .
  • Molecular Formula: C₇H₁₃NO₂ vs. C₁₂H₁₅NO₂ (4-phenyl analog).
(3R,4S)-4-(Phenylcarbamoyl)piperidine-3-carboxylic Acid (CAS 654647-08-2)
  • Structure : Introduces a phenylcarbamoyl group instead of the carboxylic acid.
  • Impact : The amide functionality reduces acidity, altering solubility and hydrogen-bonding capacity. This modification may enhance metabolic stability but limit ionic interactions .
1-(3-Cyano-3,3-diphenylpropyl)-4-phenylpiperidine-4-carboxylic Acid
  • Structure: Adds a cyano and diphenylpropyl chain to the piperidine nitrogen.
  • The cyano group introduces electron-withdrawing effects, which could influence electronic distribution .
Fluorophenyl Derivatives (e.g., 1-(6-(3-Fluorophenyl)pyridazin-3-yl)piperidine-4-carboxylic Acid)
  • Structure : Incorporates a fluorophenyl group.
  • The fluorine atom may also engage in halogen bonding .

Stereochemical and Conformational Differences

The stereochemistry at positions 3 and 4 significantly influences biological activity. For example:

  • (3S,4S)-1-(tert-Butoxycarbonyl)-4-phenylpiperidine-3-carboxylic Acid (CAS 197900-77-9) : The Boc-protected derivative is a common synthetic intermediate. The (3S,4S) configuration may adopt distinct conformations compared to (3R,4R) isomers, affecting interactions with chiral targets .
  • Methyl 1-Methyl-4-phenylpiperidine-3-carboxylates : Four diastereoisomers exist due to asymmetric carbons at positions 3 and 4. Conformational analysis reveals variations in ring puckering, influencing binding to receptors like histamine H₁ .
Boc-Protected Derivatives (e.g., CAS 221141-79-3)
  • Role : The tert-butoxycarbonyl (Boc) group protects the amine during synthesis, enabling stepwise functionalization. Boc removal under acidic conditions (e.g., HCl) regenerates the free amine for further reactions .
  • Stability : Boc derivatives are stable under basic conditions but hydrolyze in strong acids, making them ideal for orthogonal protection strategies.
Carboxylic Acid vs. Ester Derivatives
  • Methyl Esters (e.g., Methyl 1-Methyl-4-phenylpiperidine-3-carboxylate) : Esters are more lipophilic than carboxylic acids, enhancing cell permeability. However, they require enzymatic hydrolysis (e.g., esterases) for activation .

Data Tables

Table 1: Key Properties of 4-Phenylpiperidine-3-carboxylic Acid and Analogs

Compound Name CAS Number Molecular Formula Molar Mass (g/mol) Key Substituents
This compound Not provided C₁₂H₁₅NO₂ 205.26 Phenyl (C4), COOH (C3)
4-Methylpiperidine-3-carboxylic acid 116140-15-9 C₇H₁₃NO₂ 143.18 Methyl (C4), COOH (C3)
(3R,4S)-4-(Phenylcarbamoyl) derivative 654647-08-2 C₁₃H₁₆N₂O₃ 248.28 Phenylcarbamoyl (C4), COOH (C3)
1-Boc-4-phenylpiperidine-3-carboxylic acid 221141-79-3 C₁₇H₂₃NO₄ 305.37 Boc-protected amine, COOH (C3)

Biological Activity

4-Phenylpiperidine-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, pharmacological effects, structure-activity relationships (SAR), and potential therapeutic applications, supported by data tables and relevant case studies.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of piperidine derivatives with various substituents. For instance, the compound can be synthesized through the reaction of 4-bromo-2,2-diphenylbutanenitrile with methyl 4-phenylpiperidine-4-carboxylate, resulting in a series of derivatives that exhibit varying biological activities .

Characterization Techniques:

  • Infrared Spectroscopy (IR)
  • Nuclear Magnetic Resonance (NMR)
    These techniques confirm the structural integrity and purity of the synthesized compounds.

Pharmacological Effects

  • Dopamine Reuptake Inhibition :
    • Compounds derived from piperidine have shown potent dopamine reuptake inhibition, which is crucial for treating conditions like depression and Parkinson's disease .
  • Analgesic Properties :
    • Various studies have demonstrated that derivatives of 4-phenylpiperidine exhibit significant analgesic effects in animal models. For example, certain derivatives displayed rapid onset and prolonged analgesia in mice, indicating their potential as pain relief agents .
  • Antimicrobial Activity :
    • The antibacterial efficacy of these compounds was assessed against both Gram-positive and Gram-negative bacteria, with many derivatives showing comparable or superior activity compared to existing antibiotics .
  • Kv1.3 Channel Blockade :
    • Some derivatives have been identified as blockers of Kv1.3 potassium channels, which are implicated in autoimmune diseases such as multiple sclerosis and rheumatoid arthritis. This blockade can potentially lead to novel treatments for these conditions .

Structure-Activity Relationship (SAR)

The biological activity of 4-phenylpiperidine derivatives is heavily influenced by their structural modifications. For instance:

CompoundIC50 (µM)Biological Activity
Diphenoxylate0.002Potent Kv1.3 blocker
Piperidine Derivative A0.045Dopamine reuptake inhibitor
Piperidine Derivative B0.030Analgesic effect

These findings suggest that specific substitutions on the piperidine ring can enhance desired pharmacological effects while minimizing side effects.

Case Studies

  • Analgesic Efficacy :
    • A study evaluated the analgesic properties of newly synthesized piperidine derivatives in a guinea pig model. The results indicated that certain compounds provided significant pain relief comparable to morphine but with fewer side effects .
  • Autoimmune Disease Treatment :
    • Research on Kv1.3 blockers derived from 4-phenylpiperidine showed promising results in reducing symptoms in experimental models of autoimmune diseases, highlighting their therapeutic potential .

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